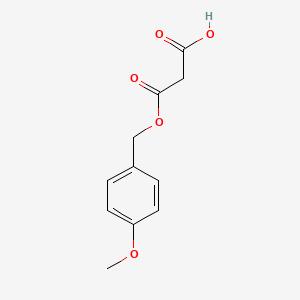

Malonic acid 1-(4-methoxybenzyl) ester

Description

Historical Development and Significance of Malonate Esters as Versatile Synthons

The utility of malonate esters in organic synthesis stems from a classic carbon-carbon bond-forming reaction known as the malonic ester synthesis. wikipedia.orgpatsnap.com This synthetic procedure allows for the conversion of alkyl halides into substituted carboxylic acids. libretexts.org The core of this method relies on the notable acidity of the methylene (B1212753) (CH₂) protons located between the two electron-withdrawing carbonyl groups of the malonate ester, typically diethyl malonate. wikipedia.orgchembk.com These protons can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. libretexts.orgmasterorganicchemistry.com

This enolate is a potent nucleophile that readily reacts with alkyl halides in an Sₙ2 reaction to form an alkylated malonic ester. masterorganicchemistry.com A key feature of this synthesis is that the remaining acidic proton on the α-carbon can be removed, allowing for a second, different alkyl group to be introduced. wikipedia.org The final steps involve the hydrolysis of the ester groups to form a substituted malonic acid, which, upon heating, readily undergoes decarboxylation (loss of CO₂) to yield a mono- or disubstituted acetic acid. libretexts.org Through this sequence, the malonic ester effectively serves as a synthetic equivalent, or "synthon," for the ⁻CH₂COOH carbanion. wikipedia.org This versatility has made malonate esters indispensable tools in the synthesis of a wide array of compounds, including fatty acids, amino acids, and pharmaceuticals like barbiturates. wikipedia.orgwikipedia.org

Unique Attributes of Monobenzyl Malonates in Selective Chemical Transformations

While dialkyl malonates are foundational, malonic acid monoesters (or half-esters) offer distinct advantages for certain synthetic strategies. nih.gov These molecules, possessing one free carboxylic acid and one ester group, are attractive pronucleophiles. nih.gov A significant benefit is their ability to generate ester enolates through decarboxylation, often facilitated by a mild base. nih.gov Furthermore, the presence of the acidic carboxylic acid moiety simplifies purification, as standard acid-base extraction techniques can be employed to separate the monoester from non-acidic impurities. nih.gov

When the ester is a benzyl (B1604629) ester, it introduces the functionality of a protecting group. The benzyl group is stable under a wide range of reaction conditions but can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This orthogonality allows for the selective deprotection of the malonic acid half-ester without affecting other functional groups that might be sensitive to the acidic or basic hydrolysis conditions typically used for simple alkyl esters. This feature is critical in the total synthesis of complex molecules where precise, stepwise unmasking of reactive sites is required.

Strategic Importance of Malonic Acid 1-(4-Methoxybenzyl) Ester in Contemporary Organic Synthesis

The strategic importance of this compound lies in the unique properties of the 4-methoxybenzyl (PMB) protecting group. nih.gov The PMB group is an electronically modified version of the standard benzyl group, and this modification allows for a broader range of cleavage conditions, enhancing its versatility in complex syntheses. nih.govresearchgate.net While a benzyl group is typically removed by hydrogenolysis, the PMB group can be cleaved under mild oxidative or acidic conditions that leave a simple benzyl group intact. nih.govlookchem.com

This differential reactivity is crucial for achieving high levels of selectivity. For instance, the PMB ester can be cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), or mild acids such as trifluoroacetic acid (TFA) or formic acid. nih.govnih.gov These methods are often orthogonal not only to benzyl esters but also to many other common protecting groups, such as silyl (B83357) ethers and Boc-carbamates. nih.gov This allows for a highly orchestrated deprotection strategy in a multi-step synthesis.

The synthesis of this compound itself can be achieved through several established methods for creating malonic acid monoesters. A prominent route involves the reaction of Meldrum's acid with 4-methoxybenzyl alcohol. blogspot.comwikipedia.org Meldrum's acid, a cyclic derivative of malonic acid, reacts with alcohols upon heating to yield the corresponding monoester. wikipedia.orgclockss.org This provides a direct and efficient pathway to the target compound. The resulting reagent is a valuable building block for introducing a protected carboxymethyl fragment into a molecule, with the assurance that the carboxylic acid can be revealed at a later stage under specific, non-destructive conditions.

Data Tables

Table 1: Physical Properties of Malonic Acid and Related Esters

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| Malonic Acid | C₃H₄O₄ | 104.06 | White crystals | 135–137 (decomposes) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Colorless liquid | -51 to -50 |

| Dimethyl Malonate | C₅H₈O₄ | 132.11 | Colorless liquid | -62 |

Data sourced from references chembk.comwikipedia.orgpharmaffiliates.comnih.govturito.com.

Table 2: Comparison of Cleavage Conditions for Benzyl vs. 4-Methoxybenzyl (PMB) Esters

| Condition/Reagent | Benzyl (Bn) Ester Cleavage | 4-Methoxybenzyl (PMB) Ester Cleavage | Selectivity |

| Catalytic Hydrogenolysis (H₂, Pd/C) | Readily cleaved | Readily cleaved | Low; both groups are removed. |

| Strong Acids (e.g., HBr/AcOH) | Cleaved | Cleaved | Low; conditions are harsh. |

| Mild Oxidative (DDQ, CAN) | Generally stable | Readily cleaved | High; PMB can be removed in the presence of Bn. |

| Mild Lewis Acids (e.g., AlCl₃, -50 °C) | Requires higher temperatures | Cleaved under mild conditions | High; PMB is more labile. nih.gov |

| Trifluoroacetic Acid (TFA) | Generally stable | Readily cleaved | High; PMB can be removed selectively. nih.gov |

This table illustrates the orthogonal nature of the PMB group compared to the benzyl group, which is a key strategic advantage. Data sourced from references nih.govlookchem.comkoreascience.krucla.edu.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C11H12O5/c1-15-9-4-2-8(3-5-9)7-16-11(14)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) |

InChI Key |

CPLLPKSEDBEEGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CC(=O)O |

Origin of Product |

United States |

Methodologies for the Chemical Preparation of Malonic Acid 1 4 Methoxybenzyl Ester

Regioselective Esterification Strategies for Malonic Acid

Direct esterification of malonic acid with 4-methoxybenzyl alcohol presents a straightforward approach to the target compound. However, the symmetrical nature of malonic acid necessitates strategies that can differentiate between its two carboxylic acid groups to favor mono-esterification.

Controlled Monoesterification Techniques

Controlled monoesterification techniques involve the direct reaction of malonic acid with one equivalent of an alcohol under conditions that favor the formation of the monoester over the diester. This can be achieved through careful manipulation of reaction conditions and the use of specific activating agents.

One common method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). For the synthesis of a similar benzyl (B1604629) ester of a substituted malonic acid, an optimization study showed that adding a solution of DCC in dichloromethane (B109758) (CH₂Cl₂) to a solution of the malonic acid derivative and benzyl alcohol in acetonitrile (B52724) (CH₃CN) at -15 °C provided a significant increase in yield. nih.gov A slight excess of the alcohol was also found to be beneficial. nih.gov While this specific example is for a substituted malonic acid, the principles can be applied to the synthesis of Malonic acid 1-(4-methoxybenzyl) ester.

The following table outlines the optimization of the mono-esterification of a malonic acid derivative with benzyl alcohol using DCC, which provides insights applicable to the synthesis of the target compound. nih.gov

Table 1: Optimization of Mono-esterification of a Malonic Acid Derivative with Benzyl Alcohol nih.gov

| Entry | DCC (equiv) | DMAP (mol %) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 5 | CH₂Cl₂ | Room Temp. | 22 |

| 2 | 1.0 | 5 | CH₃CN/CH₂Cl₂ | Room Temp. | 46 |

| 3 | 1.0 | 5 | CH₃CN/CH₂Cl₂ | 0 | 55 |

| 4 | 1.0 | 5 | CH₃CN/CH₂Cl₂ | -15 | 68 |

Synthetic Routes Involving Malonic Acid Precursors

An alternative to the direct esterification of malonic acid is the use of malonic acid precursors that can be readily converted to the desired monoester. A prominent example of such a precursor is 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. orgsyn.orgwikipedia.org

Meldrum's acid can be considered a protected form of malonic acid. It reacts with alcohols upon heating to yield the corresponding malonic acid monoester. clockss.org The reaction of Meldrum's acid with an alcohol, such as 4-methoxybenzyl alcohol, typically involves refluxing in a suitable solvent like benzene (B151609) or without a solvent. orgsyn.org This method is advantageous as it often proceeds in high yield and avoids the use of coupling agents. The reaction is driven by the formation of acetone (B3395972) and carbon dioxide as byproducts. wikipedia.org

A general procedure involves heating Meldrum's acid with the desired alcohol, which leads to the formation of an intermediate acyl Meldrum's acid that subsequently undergoes alcoholysis to yield the β-keto ester. In the case of malonic acid itself, the reaction with an alcohol directly yields the malonic acid monoester. For instance, refluxing an acyl Meldrum's acid in benzene with about three equivalents of an alcohol is a known method to prepare higher esters. orgsyn.org

This strategy has been successfully employed for the synthesis of various mono-substituted malonic acid half oxyesters (SMAHOs). For example, the reaction of a substituted Meldrum's acid with benzyl alcohol yielded the corresponding benzyl ester in good yield. nih.gov

Optimization of Reaction Parameters for Ester Formation

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of the catalyst system, solvent, temperature, and reaction time is essential to maximize the yield of the desired monoester while minimizing the formation of the diester and other side products.

Catalyst Systems for Enhanced Selectivity and Yield

The choice of catalyst is critical for achieving high selectivity in the monoesterification of malonic acid. Boric acid has been shown to be an effective and chemoselective catalyst for this transformation. researchgate.net It is proposed to work through a chelation mechanism with malonic acid, which is not possible for the monoester product, thus favoring mono-esterification. researchgate.net Yields for the monoesterification of malonic acid with various alcohols using boric acid as a catalyst typically range from 56-80%. researchgate.net The reaction can be performed using an excess of the alcohol as the solvent or with stoichiometric amounts of the alcohol in a solvent like acetonitrile with moderate heating. researchgate.net

The following table summarizes the results of boric acid-catalyzed monoesterification of malonic acid with different alcohols, demonstrating the general applicability of this catalyst system. researchgate.net

Table 2: Boric Acid-Catalyzed Monoesterification of Malonic Acid researchgate.net

| Alcohol | Procedure | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | A | 50 | 18 | 78 |

| Ethanol | A | 60 | 18 | 80 |

| 1-Propanol | A | 70 | 24 | 75 |

| 2-Propanol | A | 70 | 24 | 65 |

| 1-Butanol | A | 70 | 24 | 79 |

| Benzyl alcohol | A | 70 | 24 | 72 |

| 2-Ethylbutan-1-ol | B | 60 | 24 | 50 |

Procedure A: Excess alcohol as solvent. Procedure B: Stoichiometric alcohol in acetonitrile.

Other catalyst systems for esterification include solid acid catalysts like ion-exchange resins (e.g., KU-2-8 and Tseokar-2) which have been used in the synthesis of malonic acid esters, although often leading to diesters when an excess of alcohol is used. ppor.az For the introduction of a 4-methoxybenzyl (PMB) ester, various methods have been reviewed, including the use of pyridinium (B92312) salts to promote the addition of 4-methoxybenzyl alcohol to N-acylimidazoles. nih.gov

Solvent Effects and Reaction Environment Control

The choice of solvent can significantly influence the rate and selectivity of the esterification reaction. For the DCC-mediated coupling, a mixture of acetonitrile and dichloromethane was found to be effective. nih.gov When using boric acid as a catalyst with stoichiometric amounts of the alcohol, acetonitrile is a suitable solvent. researchgate.net

In general, for esterification reactions, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be employed. The selection of the solvent often depends on the solubility of the reactants and the catalyst system being used. For instance, in the alkylation of malonates, DMF and THF have been utilized, with DMF generally providing better yields. nih.gov

Control of the reaction environment, particularly temperature, is also crucial. As seen in the optimization of the DCC-mediated monoesterification, lowering the temperature to -15 °C significantly improved the yield by presumably limiting the decomposition of the malonic acid derivative. nih.gov For boric acid-catalyzed reactions, moderate heating (50-70 °C) is typically required to achieve a reasonable reaction rate. researchgate.net The reaction time is another parameter that needs to be optimized to ensure complete conversion of the starting material without promoting the formation of byproducts.

Advanced Isolation and Purification Protocols for Research-Grade Material

The acquisition of research-grade this compound, characterized by high purity, is crucial for its application in sensitive and precise research environments. Standard purification techniques, such as simple acid-base extraction, often prove insufficient for removing closely related impurities. Consequently, advanced protocols involving sophisticated chromatographic and crystallization methods are employed to achieve the requisite purity levels for research applications. These methods can be utilized individually or in combination to ensure the removal of starting materials, by-products, and diastereomeric impurities.

Advanced Chromatographic Techniques

Column chromatography, particularly flash chromatography and preparative high-performance liquid chromatography (HPLC), stands as a cornerstone for the purification of malonic acid monoesters. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Flash Column Chromatography:

For routine purification to a high degree of purity, flash chromatography using silica (B1680970) gel is a widely adopted and effective method. beilstein-journals.orgnih.gov The acidic nature of the free carboxyl group in this compound necessitates careful selection of the eluent system to ensure good separation without causing degradation of the compound on the stationary phase. A common strategy involves using a gradient of a non-polar solvent (like hexane (B92381) or pentane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). The inclusion of a small amount of acetic or formic acid in the eluent can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid moiety. wiley-vch.de

Below is a table detailing typical solvent systems used for the purification of analogous malonate derivatives, which are applicable to this compound.

| Stationary Phase | Eluent System (v/v) | Compound Type | Reference |

| Silica Gel | Pentane:Ethyl Acetate (8:1 to 4:1) | Alkylidene Malonate Adducts | wiley-vch.de |

| Silica Gel | Hexane:Ethyl Acetate (30:1 to 40:1) | Substituted Methylmalonate | frontiersin.org |

| Silica Gel | Hexane:Ethyl Acetate (19:1) | Dialkylated Methylmalonate | researchgate.net |

Preparative High-Performance Liquid Chromatography (HPLC):

For obtaining material of the highest possible purity (>99.5%), preparative HPLC is the method of choice. This technique offers superior resolution compared to standard flash chromatography. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peaks for the acidic analyte. The scalability of HPLC methods allows for the isolation of impurities even in preparative separations, making it ideal for producing research-grade material.

Advanced Crystallization Protocols

Crystallization is a powerful technique for the final purification step, capable of yielding highly pure, crystalline solid material. The success of this method depends heavily on the choice of solvent or solvent system.

Cooling Crystallization:

This method involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The slow formation of crystals excludes impurities from the crystal lattice, resulting in a significant increase in purity. For malonic acid derivatives, solvents such as toluene (B28343) have been used in conjunction with co-solvents to facilitate crystallization. A process involving the removal of water via azeotropic distillation with a solvent like toluene, followed by cooling, has been shown to yield malonic acid products with purities exceeding 99.5%.

Solvent-Antisolvent Crystallization:

In cases where a single solvent is not ideal, the solvent-antisolvent method can be employed. The crude material is dissolved in a solvent in which it is highly soluble. An "antisolvent," in which the compound is poorly soluble, is then slowly added to the solution. This reduces the solubility of the target compound, inducing precipitation or crystallization. For a compound like this compound, a polar solvent such as diethyl ether or ethyl acetate could be used for dissolution, followed by the gradual addition of a non-polar antisolvent like hexane to initiate crystallization. This technique is particularly effective for removing impurities with different solubility profiles.

Combining these advanced techniques, for instance, an initial purification by flash chromatography followed by a final crystallization step, is a common and highly effective strategy for obtaining this compound of research-grade quality.

Reactivity Profiles and Transformative Chemistry of Malonic Acid 1 4 Methoxybenzyl Ester

Nucleophilic Reactivity at the α-Carbon Center

The protons on the α-carbon of malonic acid 1-(4-methoxybenzyl) ester are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl functionalities. youtube.com This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide or lithium diisopropylamide, to generate a stabilized enolate. libretexts.orgorganic-chemistry.org This enolate is a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles. masterorganicchemistry.com

The enolate derived from mono-4-methoxybenzyl malonate readily participates in nucleophilic substitution reactions with a wide array of electrophiles, most commonly alkyl halides. This reaction, a cornerstone of the malonic ester synthesis, proceeds via an SN2 mechanism to append an alkyl group to the α-carbon. youtube.commasterorganicchemistry.com The reaction is highly efficient for primary and secondary alkyl halides. The use of a monoester like the 4-methoxybenzyl derivative is crucial for synthesizing mono-substituted acetic acids after a subsequent decarboxylation step. youtube.com Enantioselective versions of this alkylation have been developed using phase-transfer catalysts to create chiral malonates with quaternary carbon centers. frontiersin.org

Table 1: Representative Alkylation Reactions

| Electrophile | Reagent/Conditions | Product Structure |

|---|---|---|

| Methyl Iodide | 1. NaOEt, EtOH2. CH₃I | 2-Methylthis compound |

| Benzyl (B1604629) Bromide | 1. NaH, THF2. BnBr | 2-Benzylthis compound |

| Allyl Chloride | 1. K₂CO₃, Acetone2. CH₂=CHCH₂Cl | 2-Allylthis compound |

Beyond alkylation, the enolate of this compound can be acylated to produce β-keto esters. This transformation is typically achieved by reacting the enolate with an acylating agent such as an acyl chloride or an acid anhydride. The resulting product contains a ketone functionality at the β-position relative to the ester, a valuable motif in synthetic chemistry. This reaction is analogous to the acylation step in variations of the Claisen condensation. The process involves nucleophilic acyl substitution, where the malonate enolate attacks the carbonyl carbon of the acylating agent.

For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base would yield 2-acetylthis compound. These β-keto esters are important intermediates for the synthesis of ketones and various heterocyclic compounds.

As a soft nucleophile, the enolate of mono-4-methoxybenzyl malonate is an excellent Michael donor for conjugate addition reactions (also known as Michael reactions). wikipedia.orgchemistrysteps.com This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com The key bond formation occurs at the β-carbon of the acceptor, leading to the formation of a 1,5-dicarbonyl compound or related structures. wikipedia.org The reaction is typically catalyzed by a base and is a powerful method for carbon-carbon bond formation. chem-station.com

Table 2: Examples of Michael Addition Reactions

| Michael Acceptor | Product of Conjugate Addition |

|---|---|

| Methyl vinyl ketone | 4-Acetyl-2-(4-methoxybenzyloxycarbonyl)butanoic acid |

| Acrylonitrile | 4-Cyano-2-(4-methoxybenzyloxycarbonyl)butanoic acid |

| Diethyl maleate | 1-(4-Methoxybenzyl) 2,3-diethyl 1,2,3-propanetricarboxylate |

Decarboxylation Pathways and Controlled Decarboxylative Processes

Derivatives of malonic acid are renowned for their ability to undergo decarboxylation, a reaction that involves the loss of carbon dioxide. This transformation is central to the utility of the malonic ester synthesis, providing a route to substituted carboxylic acids. youtube.com

The classic decarboxylation pathway for derivatives of this compound occurs after the ester and the free carboxylic acid are both hydrolyzed to form a substituted malonic acid. Upon heating, typically at temperatures between 135-137°C, this disubstituted malonic acid readily loses a molecule of carbon dioxide through a cyclic six-membered transition state, yielding a substituted carboxylic acid. masterorganicchemistry.comwikipedia.org

Alternatively, a process known as the Krapcho dealkoxycarbonylation allows for the removal of an ester group directly from a malonate derivative. organic-chemistry.org This reaction is typically performed by heating the malonic ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with water and a salt, such as sodium chloride or lithium chloride. semanticscholar.org This method can be particularly useful for substrates that are sensitive to the harsh acidic or basic conditions of traditional ester hydrolysis. semanticscholar.orgsemanticscholar.org

In recent years, milder and more versatile catalytic methods for decarboxylation have been developed. Photoredox catalysis, for instance, enables the hydrodecarboxylation of malonic acid derivatives under neutral conditions at room temperature. nih.gov A proposed mechanism for this transformation involves the following key steps:

Deprotonation: A mild base deprotonates the carboxylic acid to form a carboxylate. nih.gov

Single Electron Transfer (SET): The excited state of a photoredox catalyst (e.g., an acridinium (B8443388) salt) oxidizes the carboxylate via a single electron transfer, generating an acyloxyl radical. nih.gov

Decarboxylation: The highly unstable acyloxyl radical rapidly extrudes carbon dioxide (CO₂) to form a carbon-centered radical at the α-position. nih.gov

Hydrogen Atom Transfer (HAT): The carbon-centered radical abstracts a hydrogen atom from a suitable donor (such as thiophenol generated in situ) to yield the final, fully reduced product. nih.gov

This organocatalytic protocol avoids the need for harsh temperatures or stoichiometric toxic reagents, expanding the synthetic utility of malonic esters as synthons. organic-chemistry.orgnih.gov Electrochemical methods have also been employed for the oxidative decarboxylation of disubstituted malonic acids, leading to the formation of ketones or ketals. organic-chemistry.org

Transesterification Reactions with Diverse Alcohols

Transesterification is a fundamental process for converting one ester into another through interchange with an alcohol. For this compound, this reaction is nuanced due to the presence of a free carboxylic acid, which can interfere with standard acid or base-catalyzed conditions.

While direct transesterification of the PMB ester in this compound is not commonly documented, enzyme-catalyzed methods present a viable and highly selective alternative. Lipases, for instance, can operate under mild and neutral conditions, potentially facilitating the exchange of the 4-methoxybenzyl group with other alcohols without affecting the carboxylic acid moiety. acs.orgnih.gov This enzymatic approach is advantageous for its high chemoselectivity, preventing unwanted side reactions such as saponification. rsc.orgnih.gov

The general mechanism for lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with a new alcohol to release the desired ester. Factors such as the choice of enzyme, solvent, alcohol, and temperature are critical for optimizing the reaction yield and selectivity. rsc.org Although specific examples involving this compound are sparse, the principles of enzymatic transesterification suggest its potential for creating a variety of malonic acid monoesters from this precursor. nih.gov

Condensation Reactions Utilizing the Malonate Scaffold

The carbon atom situated between the two carbonyl groups of the malonate structure (the α-carbon) is flanked by electron-withdrawing groups, rendering its attached protons acidic (pKa ≈ 13 for diethyl malonate). This "active methylene" group is a key reactive site in this compound. Treatment with a suitable base readily generates a stabilized enolate, which is a potent carbon nucleophile for forming new carbon-carbon bonds. organic-chemistry.org

One of the most important applications of this reactivity is the Knoevenagel condensation . wikipedia.org In this reaction, the enolate derived from the malonic acid monoester adds to the carbonyl carbon of an aldehyde or ketone. nih.gov The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. wikipedia.orgrsc.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an amine salt. youtube.com When malonic acid itself or its monoesters are used in pyridine, the condensation is often followed by decarboxylation in what is known as the Doebner modification. wikipedia.orgyoutube.com

Furthermore, the enolate of this compound can participate in alkylation reactions , a cornerstone of the malonic ester synthesis. wikipedia.org The nucleophilic enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl substituent at the α-carbon. nih.govorganicchemistrytutor.com This alkylated product can then be subjected to hydrolysis and decarboxylation to yield a substituted carboxylic acid. organicchemistrytutor.com

Advanced Synthetic Applications of Malonic Acid 1 4 Methoxybenzyl Ester in Complex Molecule Construction

Utilization as a C2 Synthon in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products assembled biosynthetically by polyketide synthases (PKSs). The fundamental chain elongation process involves the iterative decarboxylative condensation of malonyl-Coenzyme A (malonyl-CoA), which serves as the primary C2 extender unit. In the realm of chemical synthesis, chemists often seek synthetic equivalents of these biological building blocks to construct polyketide chains in a laboratory setting.

Malonic acid monoesters, such as Malonic acid 1-(4-methoxybenzyl) ester, are valuable synthetic surrogates for malonyl-CoA. The monoester can be activated to form a reactive enolate or an equivalent nucleophile at the α-carbon. This nucleophile can then participate in carbon-carbon bond-forming reactions, effectively adding a two-carbon unit to a growing molecular chain. This process mimics the biological Claisen condensation step in polyketide biosynthesis.

The 4-methoxybenzyl (PMB) ester group is particularly advantageous in this context. It is stable under a variety of reaction conditions used for chain elongation but can be selectively removed under oxidative or strongly acidic conditions that are orthogonal to many other protecting groups. This allows for the unmasking of the carboxylic acid at a later synthetic stage for further transformations, such as macrolactonization, which is a common endgame in the synthesis of macrolide polyketides. While direct applications in specific polyketide syntheses are part of ongoing research, the fundamental reactivity of mono-PMB malonate positions it as a key tool for biomimetic approaches to these complex natural products.

Application in Natural Product Total Synthesis

The construction of complex natural products requires precise and high-yielding methods for assembling carbon frameworks and heterocyclic systems. This compound serves as a linchpin reagent in several total synthesis campaigns, enabling the efficient formation of key structural motifs.

The ability to form carbon-carbon bonds via its enolate makes mono-PMB malonate a powerful tool for building the carbon skeletons of natural products. The PMB group offers stability during multi-step sequences and can be cleaved without disturbing other sensitive functional groups.

A notable example is found in synthetic studies toward the potent marine macrolide (-)-Laulimalide . In a reported total synthesis, fragments of the molecule were assembled where the PMB ether was used as a protecting group for key hydroxyl functions. nih.gov The PMB group's stability and selective removal conditions (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006), DDQ) are crucial for the successful elaboration of complex intermediates. nih.gov While this example highlights the use of a PMB ether, the principles of its stability and cleavage are directly applicable to the PMB ester of malonic acid, making it an attractive choice for introducing acetate-derived units in similar synthetic endeavors.

In the total synthesis of (±)-Salinosporamide A , a potent proteasome inhibitor, a malonate derivative was utilized as a key precursor. sci-hub.cat The synthesis involved the regioselective reduction of a malonate derivative to a key aldehyde intermediate, showcasing the utility of malonates in providing functional handles for complex transformations. sci-hub.cat The nitrogen center in an intermediate was protected as its PMB derivative, underscoring the compatibility of this protecting group within intricate synthetic routes. sci-hub.cat

Beyond linear carbon chains, malonic acid monoesters are instrumental in constructing cyclic and heterocyclic systems. The dual carbonyl functionality allows for participation in annulation reactions and tandem processes that rapidly build molecular complexity.

In the synthesis of the Daphniphyllum alkaloid (-)-Calyciphylline N , the 4-methoxyphenyl group was employed as a readily introduced and easily replaced aryl group for activating otherwise unreactive siloxanes, demonstrating its utility in facilitating complex cyclizations. acs.org Synthetic strategies toward (4S,5S)-4-Hydroxy-5-octylpyrrolidin-2-one involved the use of an N-(4-methoxybenzyl) protected malimide derivative. arkat-usa.org This intermediate underwent nucleophilic addition and subsequent hydrogenation to construct the chiral pyrrolidinone core, a common motif in many bioactive alkaloids. arkat-usa.org

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The malonate structural unit is a common feature in many pharmaceutically active compounds and their synthetic precursors. This compound provides a reliable method for introducing this motif, with the PMB group offering advantages in process chemistry due to its crystalline nature and predictable reactivity.

Malonic acid monoesters are crucial intermediates in the synthesis of carbapenem antibiotics. For example, mono-p-nitrobenzyl malonate is an important intermediate for medicines, where it is used to construct the core of β-lactam antibiotics. The synthesis of meridamycins, a family of neuroprotective natural products, also features the use of PMB protection for alcohol functionalities, highlighting the group's utility in synthesizing medicinally relevant complex molecules. uni-hannover.de

Contributions to Asymmetric Synthesis Methodologies

The generation of stereocenters is a central challenge in modern organic synthesis. This compound can be employed in various asymmetric transformations to produce enantiomerically enriched products.

One of the most powerful strategies for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of carboxylates and their derivatives. santiago-lab.comharvard.eduuwindsor.cawilliams.edu

In this methodology, a malonic acid monoester like mono-PMB malonate can be coupled to a chiral Evans auxiliary to form an N-acyl oxazolidinone. Deprotonation of this imide generates a conformationally rigid Z-enolate, where one face is shielded by a bulky substituent on the auxiliary. williams.edu When an electrophile (e.g., an alkyl halide) is introduced, it preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in high excess. williams.edu

The reaction can be summarized as follows:

Acylation: Coupling of this compound with a chiral oxazolidinone.

Enolate Formation: Deprotonation with a strong base (e.g., sodium bis(trimethylsilyl)amide or LDA) to form a rigid Z-enolate. williams.edu

Diastereoselective Alkylation: Reaction of the enolate with an alkyl halide.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the α-substituted carboxylic acid (or a derivative thereof) with high enantiomeric purity, and the valuable auxiliary can be recovered. williams.edu

This approach allows for the creation of chiral quaternary carbon centers, which are present in many complex natural products and pharmaceuticals. researchgate.netresearchgate.net

Enantioselective Reaction Pathways

The unique structure of this compound, featuring a single acidic proton and two sterically and electronically distinct ester functionalities, makes it a highly valuable substrate for enantioselective synthesis. The presence of a carboxylic acid and a 4-methoxybenzyl (PMB) ester allows for differential manipulation post-reaction, a crucial strategy in modern organic synthesis. This enables the creation of chiral molecules with high stereocontrol, particularly in the formation of quaternary carbon centers.

One of the most effective methods for the enantioselective functionalization of such malonates is through phase-transfer catalysis (PTC). nih.govresearchgate.net This technique is particularly well-suited for the α-alkylation of active methylene (B1212753) compounds. In this context, the malonate is deprotonated by a strong base (e.g., aqueous potassium hydroxide) to form an enolate, which is then shuttled into an organic phase by a chiral phase-transfer catalyst, typically derived from cinchona alkaloids. nih.govacs.org This chiral ion pair then reacts with an electrophile, such as a benzyl (B1604629) or allyl halide, with the catalyst directing the approach of the electrophile to a specific face of the enolate, thereby inducing asymmetry.

Research on structurally related malonates with two different ester groups has demonstrated the power of this approach for constructing versatile chiral building blocks. nih.gov The use of a robust, non-hydrolyzable ester (like the PMB ester) alongside a more labile group would allow for high yields and excellent enantioselectivities in the alkylation step. The 4-methoxybenzyl group is particularly advantageous as it is stable under the basic conditions of PTC alkylation but can be selectively cleaved later under specific oxidative or acidic conditions, leaving the second carboxyl group free for further transformations. nih.gov Studies on analogous systems show that benzylic halides are excellent electrophiles in these reactions, affording α-alkyl-α-arylmalonates with enantiomeric excesses often exceeding 90%. nih.govbeilstein-journals.org

The following table summarizes representative results from the enantioselective PTC alkylation of a similar mixed malonate system, illustrating the potential efficacy for this compound.

Table 1: Representative Enantioselective PTC Alkylation of Malonate Esters with Benzylic Halides

| Entry | Electrophile (R-X) | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 95 |

| 2 | 4-Methylbenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 99 | 96 |

| 3 | 4-Methoxybenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 95 | 91 |

| 4 | 4-Chlorobenzyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 98 | 98 |

| 5 | 2-Naphthylmethyl bromide | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 90 | 94 |

Data derived by analogy from studies on 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate. nih.govresearchgate.net

Beyond PTC alkylation, this compound is a candidate for other important enantioselective transformations. These include organocatalytic Michael additions to α,β-unsaturated aldehydes and ketones, where chiral secondary amines (e.g., diarylprolinol silyl (B83357) ethers) or squaramides can activate the reactants and control the stereochemical outcome. beilstein-journals.orgnih.gov Furthermore, transition metal-catalyzed reactions, such as the iridium-catalyzed asymmetric allylic alkylation, could be employed to introduce chiral allyl moieties, creating valuable precursors for natural product synthesis. organic-chemistry.org

Integration into Multi-Component and Cascade Reaction Sequences

The reactivity of this compound makes it an excellent component for designing complex multi-component reactions (MCRs) and cascade sequences. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, aligning with the principles of green and atom-economical chemistry. mdpi.com

Malonic acid monoesters are particularly useful in cascade reactions that are often initiated by a Knoevenagel condensation. nih.gov In a typical sequence, this compound can react with an aldehyde or ketone in the presence of a base (e.g., piperidine or pyridine) to form an α,β-unsaturated system. The key feature of using a malonic acid monoester is that this condensation is often followed by spontaneous decarboxylation, providing a direct route to α,β-unsaturated esters.

A more sophisticated cascade can be designed where the decarboxylation is suppressed or a subsequent intramolecular reaction occurs. For example, a Knoevenagel condensation with an aldehyde that also contains a Michael acceptor can lead to a domino Knoevenagel/intramolecular Michael addition sequence. This allows for the rapid construction of carbocyclic and heterocyclic rings. The 4-methoxybenzyl ester group remains intact throughout these sequences and serves as a stable protecting group that can be removed in a later synthetic step.

The following table outlines a hypothetical cascade reaction utilizing this compound for the synthesis of a functionalized cyclic compound.

Table 2: Hypothetical Cascade Reaction Sequence

| Step | Reaction Type | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | This compound + Aldehyde-Michael Acceptor | Arylidene malonate intermediate | Basic catalyst (e.g., piperidine) |

| 2 | Intramolecular Michael Addition | Arylidene malonate intermediate | Substituted cyclohexanone derivative | Reaction proceeds in situ |

In the realm of MCRs, active methylene compounds are frequently employed. This compound could serve as the active methylene component in reactions like the Hantzsch dihydropyridine synthesis or related multi-component processes. mdpi.comnih.gov For instance, it could react with an aldehyde and an enamine or β-aminoacrylate in a one-pot procedure to generate highly substituted nitrogen-containing heterocycles. The ability to subsequently cleave the PMB ester provides a synthetic handle for further diversification, making this malonate a flexible and powerful tool for building molecular complexity efficiently.

Mechanistic Investigations of Key Transformations Involving Malonic Acid 1 4 Methoxybenzyl Ester

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering valuable information about reaction mechanisms, including the determination of rate laws and activation energies. For transformations involving malonic acid 1-(4-methoxybenzyl) ester, such as esterification, hydrolysis, and decarboxylation, kinetic analysis is essential for mechanistic elucidation.

While specific kinetic data for the alkylation and hydrolysis of this compound are not extensively documented in the literature, valuable inferences can be drawn from studies on analogous systems. For instance, the transesterification of dimethyl malonate with benzyl (B1604629) alcohol, a structurally similar transformation, has been investigated over solid acid catalysts. niscpr.res.in The study revealed that the reaction rate is influenced by various parameters, including temperature, catalyst loading, and the molar ratio of reactants.

A kinetic study on the transesterification of dimethyl malonate (DMM) with benzyl alcohol (BA) in the presence of a sulfated ceria-zirconia (SCZ) catalyst provided the following data, which can be considered analogous to the formation of this compound from a different ester precursor. The reaction proceeds to form dibenzyl malonate (DBM) as the major product. niscpr.res.in The study determined the activation energy for this transformation, offering a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

| Parameter | Value |

|---|---|

| Optimal Molar Ratio (DMM:BA) | 1:5 |

| Optimal Reaction Time | 3 hours |

| Optimal Reaction Temperature | 140 °C |

| Maximum Transester Yield | 88% |

| Activation Energy (Ea) | 29.93 kJ/mol |

The relatively low activation energy suggests that the catalytic system is efficient for this transesterification. niscpr.res.in Such data for a closely related system suggests that the esterification to produce this compound would also be expected to follow pseudo-first or second-order kinetics, depending on the specific conditions and catalyst employed.

Furthermore, the decarboxylation of the corresponding malonic acid, which is a key step in the malonic ester synthesis, has been shown to be influenced by the solvent. ias.ac.in Studies on the decarboxylation of malonic acid in various ester solvents indicate that the rate of reaction is dependent on the polarity and coordinating ability of the solvent, which can stabilize the transition state. ias.ac.in

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species or reactive intermediates. In the context of transformations involving this compound, the enolate ion is the key reactive intermediate in alkylation reactions. masterorganicchemistry.comwikipedia.org The acidity of the α-protons of the malonic ester (pKa ≈ 13) allows for their ready abstraction by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comlibretexts.org

This enolate is a potent nucleophile that can readily participate in SN2 reactions with alkyl halides. masterorganicchemistry.comorganicchemistrytutor.com The stability of this intermediate is a critical factor in the facility of the malonic ester synthesis. While direct spectroscopic observation of the enolate of this compound is not commonly reported, its existence is inferred from the products of alkylation and by analogy to simpler malonic esters.

Modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed to characterize this intermediate. For instance, in situ deprotonation of the ester within an NMR tube and subsequent acquisition of spectra at low temperatures could provide evidence for the formation of the enolate and reveal changes in the chemical environment of the protons and carbons in the molecule.

Transition State Analysis through Experimental and Theoretical Approaches

Transition state analysis provides a picture of the highest energy point along the reaction coordinate, offering profound insights into the factors that control reaction rates and selectivity. Both experimental and computational methods can be used to probe the structure and energetics of transition states.

For the decarboxylation of the malonic acid derived from this compound, a six-membered cyclic transition state is proposed. stackexchange.com This mechanism involves the transfer of the acidic proton to one of the carbonyl oxygens, facilitated by the formation of a transient enol intermediate which then tautomerizes to the final product. organicchemistrytutor.com The cyclic nature of this transition state explains why geminal dicarboxylic acids readily undergo decarboxylation upon heating. stackexchange.com

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling studies are a powerful experimental technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of transformations involving this compound, deuterium (B1214612) labeling can be particularly informative.

For instance, to confirm the role of the enolate intermediate in alkylation, a deuterium exchange experiment could be performed. By treating the malonic ester with a deuterated base in a deuterated solvent (e.g., NaOD in D₂O), the acidic α-protons would be expected to exchange with deuterium. Quenching the reaction and analyzing the product by mass spectrometry or NMR spectroscopy would reveal the incorporation of deuterium at the α-position, providing direct evidence for the formation of the enolate. nih.gov

Furthermore, the kinetic isotope effect (KIE) can be measured to determine if a particular bond to an isotope is broken in the rate-determining step of the reaction. For example, in the decarboxylation step, replacing the acidic proton of the carboxylic acid with deuterium and measuring the reaction rates of the labeled and unlabeled compounds could reveal whether the C-H bond is broken in the rate-determining step. A study on the hydrodecarboxylation of malonic acid derivatives using a photoredox catalyst investigated the KIE and found it to be 1.01, indicating that the hydrogen atom transfer step is not rate-limiting in that specific reaction. nih.gov

| Transformation | Isotope Labeling Strategy | Mechanistic Insight |

|---|---|---|

| Alkylation | Deuterium exchange at the α-carbon | Confirmation of enolate intermediate formation |

| Decarboxylation | Kinetic Isotope Effect (KIE) using a deuterated carboxylic acid | Information on the rate-determining step of the reaction |

| Hydrolysis | Oxygen-18 labeling of the ester carbonyl or water | Elucidation of the acyl-oxygen or alkyl-oxygen bond cleavage pathway |

Computational and Theoretical Chemistry Studies on Malonic Acid 1 4 Methoxybenzyl Ester

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the chemical reactivity and properties of Malonic acid 1-(4-methoxybenzyl) ester. Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which governs its behavior in chemical reactions.

Key aspects of this analysis include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating likely sites for electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the electron-donating 4-methoxy group on the benzyl (B1604629) ring influences the electronic properties of the entire molecule. This substituent affects the electron density of the aromatic ring and, through inductive and resonance effects, the ester functionality. Molecular orbital analysis would reveal the extent of this electronic influence. Furthermore, mapping the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions and chemical reactions. The acidic proton of the carboxylic acid group and the oxygen atoms of the carbonyl groups are expected to be electron-rich regions, while the α-carbon is a key site for deprotonation and subsequent nucleophilic attack. masterorganicchemistry.com

Table 1: Illustrative Calculated Electronic Properties This table presents typical data obtained from electronic structure calculations for explanatory purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; likely localized on the methoxybenzyl group and carboxylate. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; likely localized on the carbonyl carbons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis uses computational methods to identify the most stable conformations (lowest energy) and the energy barriers for interconversion between them.

For this molecule, key rotational degrees of freedom include the bonds within the ester linkage and the connection to the benzyl group. Theoretical calculations, often employing molecular mechanics or quantum chemistry methods, can systematically explore the potential energy surface associated with these rotations. The results would reveal the preferred orientations of the 4-methoxybenzyl group relative to the malonate backbone. These preferences are dictated by a delicate balance of steric hindrance (repulsion between bulky groups) and stabilizing electronic interactions, such as intramolecular hydrogen bonding between the carboxylic acid proton and an ester carbonyl oxygen. Quantum chemistry calculations have been used to determine the optimized structures and relative energies of different forms of malonic acid itself. researchgate.net

Understanding the stereochemical preferences is crucial, as the molecule's shape influences how it interacts with other molecules, including reactants, catalysts, and biological receptors. While the parent molecule is achiral, reactions such as alkylation at the α-carbon can create a stereocenter. masterorganicchemistry.com Computational analysis can help predict the facial selectivity of such reactions, especially in the presence of chiral catalysts.

Table 2: Example of Relative Energies for Different Conformations This table illustrates hypothetical relative energies for different rotamers around a key single bond.

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 180° (anti) | 0.00 | 75 |

| B (Local Minimum) | 60° (gauche) | 1.20 | 15 |

| C (Local Minimum) | -60° (gauche) | 1.25 | 10 |

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling key transformations such as the malonic ester synthesis, which includes deprotonation, alkylation, hydrolysis, and decarboxylation. masterorganicchemistry.com

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. youtube.com This profile provides quantitative information about the reaction's feasibility (thermodynamics) and its rate (kinetics). The height of the energy barrier from the reactant to the transition state, known as the activation energy (ΔG‡), determines the reaction speed. youtube.com

For example, modeling the deprotonation of the α-carbon would involve calculating the energy required to remove this proton by a base. Subsequent modeling of the resulting enolate's reaction with an electrophile (e.g., an alkyl halide) would identify the transition state for C-C bond formation. Computational studies on the Michael reaction involving dimethyl malonate have successfully mapped such potential energy surfaces to determine the lowest-energy transition states. researchgate.net These models can predict reaction outcomes and help in optimizing reaction conditions.

Table 3: Hypothetical Energetic Profile for a Two-Step Reaction Sequence This table provides an example of calculated energies for the alkylation of this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Malonate + Base + Alkyl Halide | 0.0 |

| TS1 | Transition state for deprotonation | +15.5 |

| Intermediate | Enolate + Conjugate Acid | +10.2 |

| TS2 | Transition state for C-C bond formation | +21.0 (Rate-determining) |

| Products | Alkylated Malonate + Halide Salt | -5.0 |

Rational Design of Catalysts and Reagents for Malonate Chemistry

Theoretical modeling plays a proactive role in the development of new and improved catalysts and reagents for reactions involving malonates. By simulating the interaction between a substrate like this compound and a potential catalyst, chemists can predict the catalyst's effectiveness before attempting a synthesis in the lab.

This rational design process involves:

Modeling the Catalyst-Substrate Complex: Calculating the geometry and binding energy of the malonate substrate as it interacts with the active site of the catalyst. This is crucial for understanding how the catalyst activates the substrate.

Mapping the Catalyzed Reaction Pathway: Determining the energetic profile of the reaction in the presence of the catalyst. An effective catalyst provides an alternative reaction pathway with a lower activation energy.

Predicting Selectivity: For reactions that can yield multiple products (e.g., enantiomers in asymmetric catalysis), computational models can calculate the energy barriers leading to each product. This allows for the prediction and optimization of stereoselectivity.

For instance, computational investigations have been used to understand the origin of stereoselectivity in Ni-catalyzed Michael reactions of dimethyl malonate. researchgate.net Similarly, DFT calculations have provided insight into the structural arrangements of benzylmalonate complexes with metals. acs.org These approaches can be extended to design catalysts specifically tailored for reactions with this compound, optimizing for yield and selectivity.

Molecular Dynamics Simulations for Reaction Environment Characterization

While quantum chemistry calculations are excellent for modeling individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the motions of atoms and molecules over time, providing a dynamic picture of the reaction environment.

For this compound, MD simulations can be used to:

Characterize Solvation: Analyze the structure of the solvent shell around the malonate. This includes determining the number of solvent molecules, their orientation, and the strength of their interactions (e.g., hydrogen bonding) with the solute.

Study Conformational Dynamics: Observe how the presence of a solvent influences the conformational preferences of the molecule. The solvent can stabilize certain conformations over others, affecting reactivity.

Model Reaction Dynamics: In advanced simulations (e.g., QM/MM methods), the reacting species can be treated with quantum mechanics while the surrounding solvent is treated with molecular mechanics. This allows for the study of how solvent molecules participate in the reaction, for instance, by stabilizing transition states.

Understanding the explicit role of the solvent is critical, as it can significantly impact reaction rates and mechanisms. Studies on malonic acid have investigated its structure, energetics, and solvent interactions, highlighting the importance of the surrounding medium. researchgate.net

Advanced Analytical Methodologies in Research Pertaining to Malonic Acid 1 4 Methoxybenzyl Ester

Spectroscopic Techniques for Reaction Monitoring and Structural Characterization in Complex Matrices

Spectroscopic methods are indispensable for the elucidation of molecular structure and for tracking the progress of chemical transformations in real-time.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Malonic acid 1-(4-methoxybenzyl) ester. Standard one-dimensional ¹H and ¹³C NMR provide foundational data on the chemical environment of hydrogen and carbon atoms within the molecule.

For a more in-depth structural analysis and to unambiguously assign signals, especially in complex reaction mixtures, multi-dimensional NMR techniques are utilized. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools. bmrb.io HSQC experiments, for instance, correlate the chemical shifts of directly bonded proton and carbon atoms, aiding in the assignment of the methylene (B1212753) group protons to their corresponding carbon. hmdb.ca HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is critical for confirming the connectivity between the 4-methoxybenzyl group and the malonate moiety. While specific multi-dimensional NMR studies focused solely on this compound are not extensively documented, the application of these techniques is standard practice in the characterization of novel organic molecules and synthesis intermediates. ufms.brresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Malonic Acid Monoesters

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methylene (Malonate) | ~3.4 | ~40-42 |

| Methylene (Benzyl) | ~5.2 | ~67-69 |

| Methine (Aromatic) | ~6.9 and ~7.3 | ~114 and ~130 |

| Methoxy (Benzyl) | ~3.8 | ~55 |

| Carbonyl (Ester) | - | ~168-170 |

| Carbonyl (Acid) | - | ~171-173 |

| Quaternary (Aromatic) | - | ~128 and ~160 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Reaction Progress and Byproduct Identification

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of this compound. measurlabs.com This high level of accuracy allows for the confident confirmation of the compound's chemical formula. In the context of its synthesis, HRMS is employed to monitor the reaction's progress by identifying the mass of the starting materials, the desired product, and any potential byproducts. acs.orgnih.gov

Atmospheric pressure ionization sources, such as electrospray ionization (ESI), are frequently coupled with mass spectrometry to analyze reaction mixtures. acs.orgnih.gov This allows for the sensitive and selective detection of ionic species in solution, providing real-time feedback on the formation of the product and the consumption of reactants. waters.comresearchgate.net The ability to identify impurities and byproducts at trace levels is crucial for optimizing reaction conditions to maximize yield and purity. waters.com

In Situ Vibrational Spectroscopy (e.g., IR, Raman) for Real-Time Reaction Analysis

In situ vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, offers a powerful method for real-time, non-invasive monitoring of chemical reactions. mt.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing their characteristic vibrational bands. researchgate.netyoutube.com

For the synthesis or subsequent reactions of this compound, in situ IR can monitor the disappearance of reactant peaks and the appearance of product peaks. For example, during its synthesis from a malonic acid derivative and 4-methoxybenzyl alcohol, one could monitor the appearance of the ester carbonyl stretch (around 1735-1750 cm⁻¹) and the disappearance of the alcohol O-H stretch. youtube.comacs.org This real-time data provides valuable kinetic information and helps in determining the reaction endpoint accurately. mt.comresearchgate.net

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic methods are essential for the separation, purification, and assessment of purity of this compound from reaction mixtures.

Preparative High-Performance Liquid Chromatography for Isolation of Target Compounds

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and purification of compounds on a larger scale than analytical HPLC. lcms.cznih.gov In the context of research involving this compound, preparative HPLC is employed to separate the target compound from unreacted starting materials, reagents, and byproducts, yielding a highly purified sample for subsequent use or analysis. sielc.comscirp.org

The method development for preparative HPLC often starts with analytical scale separations to optimize the mobile phase composition and stationary phase. lcms.cz Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar organic compounds like benzyl (B1604629) esters. researchgate.net The separation is typically monitored using a UV detector, and the fraction containing the pure compound is collected.

Table 2: Illustrative Preparative HPLC Parameters for Purification of Malonic Acid Esters

| Parameter | Condition |

|---|---|

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL |

Note: These are example parameters and would need to be optimized for the specific separation.

Chiral Chromatography for Stereoisomer Resolution and Quantification

While this compound itself is not chiral, it is often used in syntheses that generate chiral products. usm.edu In such cases, determining the enantiomeric excess (e.e.) of the product is critical. Chiral chromatography is the gold standard for separating and quantifying enantiomers. frontiersin.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. researchgate.netsigmaaldrich.com By analyzing the product mixture of a reaction where this compound was a reactant, chiral HPLC can provide a precise measurement of the e.e., which is a crucial indicator of the stereoselectivity of the reaction. frontiersin.orgscielo.br Common CSPs include those based on polysaccharides or Pirkle-type phases. scirp.org The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. researchgate.net

X-ray Crystallography for Absolute Configuration Determination of Derivatives

The absolute configuration of a chiral molecule can be unequivocally determined using single-crystal X-ray diffraction, particularly through the utilization of anomalous dispersion. This phenomenon occurs when the wavelength of the incident X-rays is near the absorption edge of a heavy atom present in the crystal structure. The resulting differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the determination of the absolute structure.

For derivatives of this compound that are chiral, this technique is of utmost importance. To facilitate the determination of absolute configuration, it is often necessary to introduce a substituent containing a heavier atom (e.g., bromine, chlorine, or sulfur) into the molecule. This "heavy atom" acts as an anomalous scatterer, enhancing the anomalous dispersion effect and leading to a more reliable determination of the absolute stereochemistry. The Flack parameter, derived from the crystallographic data, is a critical value in this analysis; a value close to zero for the correct enantiomer confirms the assigned absolute configuration.

A representative, though illustrative, example of this application can be envisioned through the synthesis and analysis of a chiral derivative. For instance, a hypothetical chiral α-bromo derivative of this compound could be synthesized and crystallized. The subsequent X-ray diffraction analysis would yield precise data on the crystal system, space group, and unit cell dimensions.

The table below presents hypothetical crystallographic data for such a derivative, illustrating the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H13BrO5 |

| Formula Weight | 317.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.543(2) Å, b = 12.876(4) Å, c = 15.345(5) Å |

| Volume | 1292.1(7) Å3 |

| Z | 4 |

| Density (calculated) | 1.629 Mg/m3 |

| Absorption Coefficient | 3.456 mm-1 |

| F(000) | 640 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 10123 |

| Independent reflections | 2965 [R(int) = 0.045] |

| Goodness-of-fit on F2 | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.082 |

| R indices (all data) | R1 = 0.045, wR2 = 0.089 |

| Absolute structure parameter (Flack) | 0.02(3) |

The data presented in the table, particularly the low value of the Flack parameter, would provide conclusive evidence for the absolute configuration of the chiral center in the derivative. This, in turn, allows for the definitive assignment of the stereochemistry of related compounds synthesized from this chiral precursor. The detailed bond lengths and angles obtained from the crystal structure analysis also provide valuable insights into the molecular conformation and intermolecular interactions within the crystal lattice.

Future Research Directions and Emerging Perspectives on Malonic Acid 1 4 Methoxybenzyl Ester

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization. Future research on Malonic acid 1-(4-methoxybenzyl) ester will likely prioritize the development of more sustainable synthetic routes.

Current methods for preparing malonic acid half-esters often involve classical techniques such as the alkylation of a dialkyl malonate followed by a selective monohydrolysis. nih.govbeilstein-journals.org While effective, these routes can generate significant waste. Emerging research focuses on more direct and environmentally benign approaches. One promising avenue is the direct, selective monoesterification of malonic acid with 4-methoxybenzyl alcohol. beilstein-journals.org This approach simplifies the process and reduces the number of synthetic steps.

Another key area is the use of enzymatic catalysts. Lipases, for instance, have been successfully employed in the solvent-less synthesis of malonate-containing aliphatic polyesters, demonstrating the potential for biocatalysis in creating malonate derivatives under mild conditions. maynoothuniversity.ienih.gov Adapting these enzymatic methods for the selective synthesis of this compound could offer a highly efficient and green alternative to traditional chemical methods. Furthermore, research into using malonic acid itself as a green and biodegradable catalyst for various organic transformations is gaining traction, highlighting a circular economy approach where malonate-derived catalysts could be used in the synthesis of other valuable compounds. ui.ac.idsemanticscholar.org

| Synthetic Strategy | Green Chemistry Principle | Potential Advantage for this compound Synthesis |

| Direct Monoesterification | Atom Economy, Step Reduction | Fewer reaction steps, less waste, and simpler purification compared to multi-step routes. beilstein-journals.org |

| Enzymatic Catalysis | Use of Renewable Feedstocks, Catalysis | High selectivity, mild reaction conditions (lower energy), and use of biodegradable catalysts. maynoothuniversity.ie |

| Alternative Solvents | Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or bio-derived solvents to reduce environmental impact. nih.gov |

| Flow Chemistry Synthesis | Energy Efficiency, Safety | Improved heat and mass transfer, safer handling of reactive intermediates, and potential for process intensification. |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Malonic acid half-esters are recognized as valuable pronucleophiles, capable of generating ester enolates through decarboxylation. beilstein-journals.org This reactivity is foundational to their use in classic transformations like Knoevenagel condensations, aldol (B89426) additions, and Mannich-type reactions. beilstein-journals.orgwikipedia.org Future research is expected to move beyond these established pathways to explore unprecedented transformations.

The unique electronic properties conferred by the 4-methoxybenzyl group could be exploited to modulate the reactivity of the malonate. For example, investigations into asymmetric decarboxylative functionalization reactions, using chiral catalysts, could provide enantiomerically enriched products that are valuable in pharmaceutical synthesis. frontiersin.org The development of novel catalytic systems that can activate the C-H bond adjacent to the carboxyl group without requiring prior deprotonation represents another exciting frontier.

Furthermore, the exploration of radical-mediated transformations and photoredox catalysis involving malonate half-esters is an emerging area. These methods could unlock novel bond-forming strategies that are complementary to traditional ionic pathways, enabling the synthesis of complex molecular scaffolds under mild conditions. The potential for this compound to participate in multicomponent reactions, where three or more reactants combine in a single operation, also warrants deeper investigation as a tool for rapidly building molecular complexity.

Expansion of Applications in Emerging Fields of Chemical Science

The utility of malonates as versatile building blocks is well-established in the synthesis of pharmaceuticals, such as barbiturates, and fragrances. wikipedia.orgwikipedia.orgbyjus.com However, the specific properties of this compound position it as a key intermediate for more advanced applications.

Medicinal Chemistry: The malonate scaffold is present in numerous biologically active compounds. Recently, malonic acid derivatives have been designed as potent, non-nucleoside inhibitors of enzymes like CD73, a target for cancer immunotherapy. nih.gov Future work could focus on using this compound as a starting material for libraries of novel enzyme inhibitors, where the PMB group allows for late-stage deprotection under mild acidic conditions, preserving sensitive functional groups elsewhere in the molecule. nih.gov

Materials Science: Malonate-based polyesters have shown promise as effective metal-chelating materials for environmental remediation. maynoothuniversity.ienih.gov Research could explore the incorporation of the 4-methoxybenzyl malonate unit into polymers to create functional materials with tailored properties, such as advanced coatings, resins, or degradable plastics. wikipedia.org The ability to cleave the PMB group post-polymerization could also be used to unmask carboxylic acid functionalities, creating materials with tunable polarity or sites for further chemical modification.

| Emerging Field | Potential Application of this compound | Key Feature |

| Cancer Immunotherapy | Synthesis of novel, non-nucleoside enzyme inhibitors (e.g., for CD73). nih.gov | Malonate core for enzyme binding; PMB group for orthogonal protection strategy. |

| Functional Polymers | Precursor for specialty polyesters with tunable properties. wikipedia.org | Incorporation of the malonate unit for functionality (e.g., chelation); PMB for post-polymerization modification. |

| Drug Delivery | Building block for creating biodegradable linkers in antibody-drug conjugates (ADCs). | The ester and acid groups offer handles for conjugation, with the PMB providing synthetic flexibility. |

| Advanced Coatings | Component in alkyd resins or as a crosslinker for low-temperature cure powder coatings. wikipedia.org | Malonate structure contributes to polymer backbone and crosslinking capabilities. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. The synthesis and subsequent derivatization of this compound are well-suited for adaptation to flow chemistry platforms. Continuous flow reactors could enable precise control over reaction parameters such as temperature and residence time, potentially improving yields and selectivity in esterification or subsequent C-C bond-forming reactions.

Moreover, automated synthesis platforms are revolutionizing chemical discovery by enabling high-throughput experimentation. sigmaaldrich.comchemrxiv.org Integrating this compound into these automated workflows would accelerate the synthesis of compound libraries for drug discovery and materials science. researchgate.netsynplechem.com For instance, an automated platform could perform a sequence of reactions, such as the alkylation of the malonate followed by amide coupling to the free carboxylic acid, to rapidly generate a diverse set of molecules for biological screening. This convergence of a versatile building block with automation technology promises to significantly shorten discovery timelines.

Computational-Guided Discovery of New Malonate-Based Reagents and Catalytic Systems

Computational chemistry has become an indispensable tool for rational catalyst design and the prediction of molecular properties. nih.gov Future research on this compound will increasingly leverage in silico methods to guide experimental work.